

Darigabat in Focus: A Comparative Analysis of a Selective GABAA Modulator

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Compound of Interest

Compound Name: *Darigabat*

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Darigabat (CVL-865), a selective $\alpha 2/3/5$ subunit-containing GABAA receptor positive allosteric modulator (PAM), is under development for various neurological and psychiatric disorders, including epilepsy and anxiety.^{[1][2]} This guide provides a comparative overview of **Darigabat** against other GABAA modulators, focusing on available head-to-head experimental data. Due to a lack of publicly available direct comparative studies of **Darigabat** with other selective GABAA modulators, this guide focuses on comparisons with non-selective benzodiazepines.

Performance Comparison

Darigabat has been evaluated in clinical and preclinical settings, with data available from a Phase 1 study in acute anxiety and a Phase 2a study in photosensitive epilepsy. These studies provide a basis for comparison with traditional, non-selective GABAA modulators like alprazolam and lorazepam.

Clinical Data: Acute Anxiety

A Phase 1, randomized, double-blind, crossover trial assessed the efficacy of **Darigabat** in healthy volunteers subjected to a CO₂ inhalation challenge to induce panic and fear symptoms.^[3] The study compared two doses of **Darigabat** with placebo and the non-selective benzodiazepine alprazolam.

Table 1: Efficacy of **Darigabat** vs. Alprazolam in an Acute Anxiety Model^[3]

Treatment Group	N	Primary Endpoint: Change in Panic Symptoms List (PSL-IV) Total Score (Placebo-Adjusted)	p-value	Secondary Endpoint: Change in Fear Visual Analog Scale (VAS) Score (Placebo-Adjusted)	p-value
Darigabat 7.5 mg BID	18	-3.9	0.036	-12.8	0.026
Darigabat 25 mg BID	18	-4.5	0.008	-7.8	0.282
Alprazolam 1 mg BID	18	-1.6	0.286	-0.9	0.876

BID: twice daily

Clinical Data: Photosensitive Epilepsy

In a Phase 2a proof-of-principle study, **Darigabat**'s anticonvulsant activity was compared to the non-selective benzodiazepine lorazepam in patients with photosensitive epilepsy. The primary endpoint was the reduction in the standardized photosensitivity range (SPR). Both doses of **Darigabat** demonstrated a significant reduction in SPR compared to placebo, with an efficacy similar to lorazepam.[4] Complete suppression of the photoparoxysmal response was observed in 6 out of 7 participants after administration of either **Darigabat** or lorazepam.

Preclinical Data: Drug-Resistant Focal Epilepsy Model

A preclinical study in a mouse model of mesial temporal lobe epilepsy (MTLE), a model of drug-resistant focal seizures, compared the antiseizure activity of **Darigabat** with diazepam, a non-selective benzodiazepine.

Table 2: Antiseizure Efficacy of **Darigabat** vs. Diazepam in a Mouse Model of MTLE

Treatment Group	Dose	Reduction in Hippocampal Paroxysmal Discharges (HPDs)
Darigabat	0.3 mg/kg	Dose-dependent reduction
Darigabat	3 mg/kg	Comparable to Diazepam 2 mg/kg
Darigabat	10 mg/kg	Comparable to Diazepam 2 mg/kg
Diazepam	2 mg/kg	Significant reduction

Experimental Protocols

Phase 1 Acute Anxiety Trial (NCT04592536)

- Study Design: A randomized, double-blind, placebo- and active-controlled, three-period crossover study in healthy volunteers.
- Participants: Healthy adults sensitive to the anxiogenic effects of CO2 inhalation.
- Intervention: Participants received one of three treatments in a crossover design: **Darigabat** (7.5 mg or 25 mg twice daily), alprazolam (1 mg twice daily), or placebo. Each treatment period lasted for eight days.
- Experimental Model: On day 8 of each treatment period, a 35% CO2 inhalation challenge was administered to induce anxiety and panic symptoms.
- Outcome Measures:
 - Primary: Change in the Panic Symptoms List (PSL-IV) total score.
 - Secondary: Change in the Fear Visual Analog Scale (VAS) score.

Phase 2a Photosensitive Epilepsy Trial (NCT02564029)

- Study Design: A randomized, double-blind, four-period crossover study.

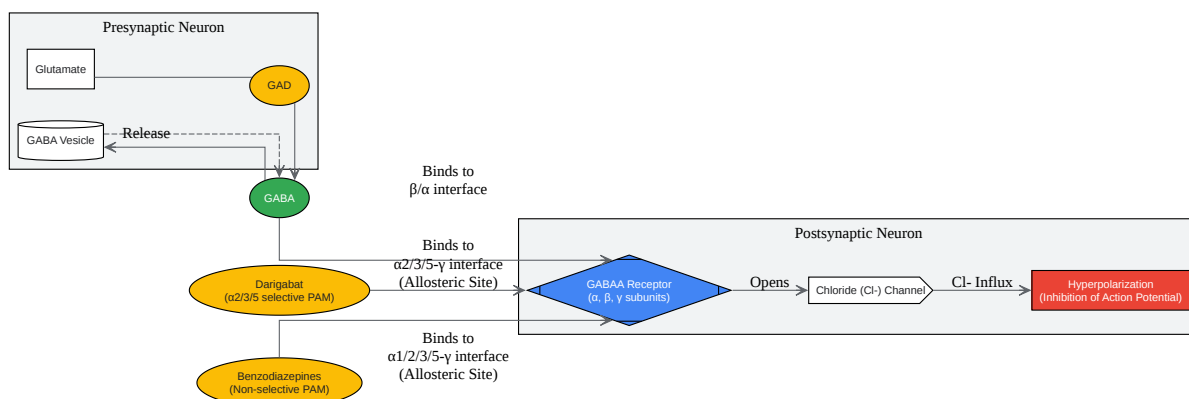
- Participants: Patients with a known and reproducible photoparoxysmal response on electroencephalogram (EEG).
- Intervention: Single oral doses of **Darigabat** (17.5 mg and 52.5 mg), lorazepam (2 mg), and placebo were administered in separate periods.
- Experimental Procedure: Standardized photosensitivity ranges (SPRs) were determined by intermittent photic stimulation (IPS) at baseline and at multiple time points post-dose.
- Primary Outcome: The average change from baseline in the SPR in the most sensitive eye condition.

Preclinical MTLE Mouse Model

- Animal Model: Mesial temporal lobe epilepsy (MTLE) was induced in adult mice by a single unilateral intrahippocampal injection of kainic acid.
- Intervention: After a period of epileptogenesis, mice were administered either vehicle, **Darigabat** (0.3, 3, or 10 mg/kg, orally), or diazepam (2 mg/kg, intraperitoneally).
- Data Acquisition: Spontaneous and recurrent hippocampal paroxysmal discharges (HPDs), representing focal seizures, were recorded via intracerebral electroencephalography (EEG).
- Primary Outcome: The number and cumulative duration of HPDs were measured and compared between treatment groups.

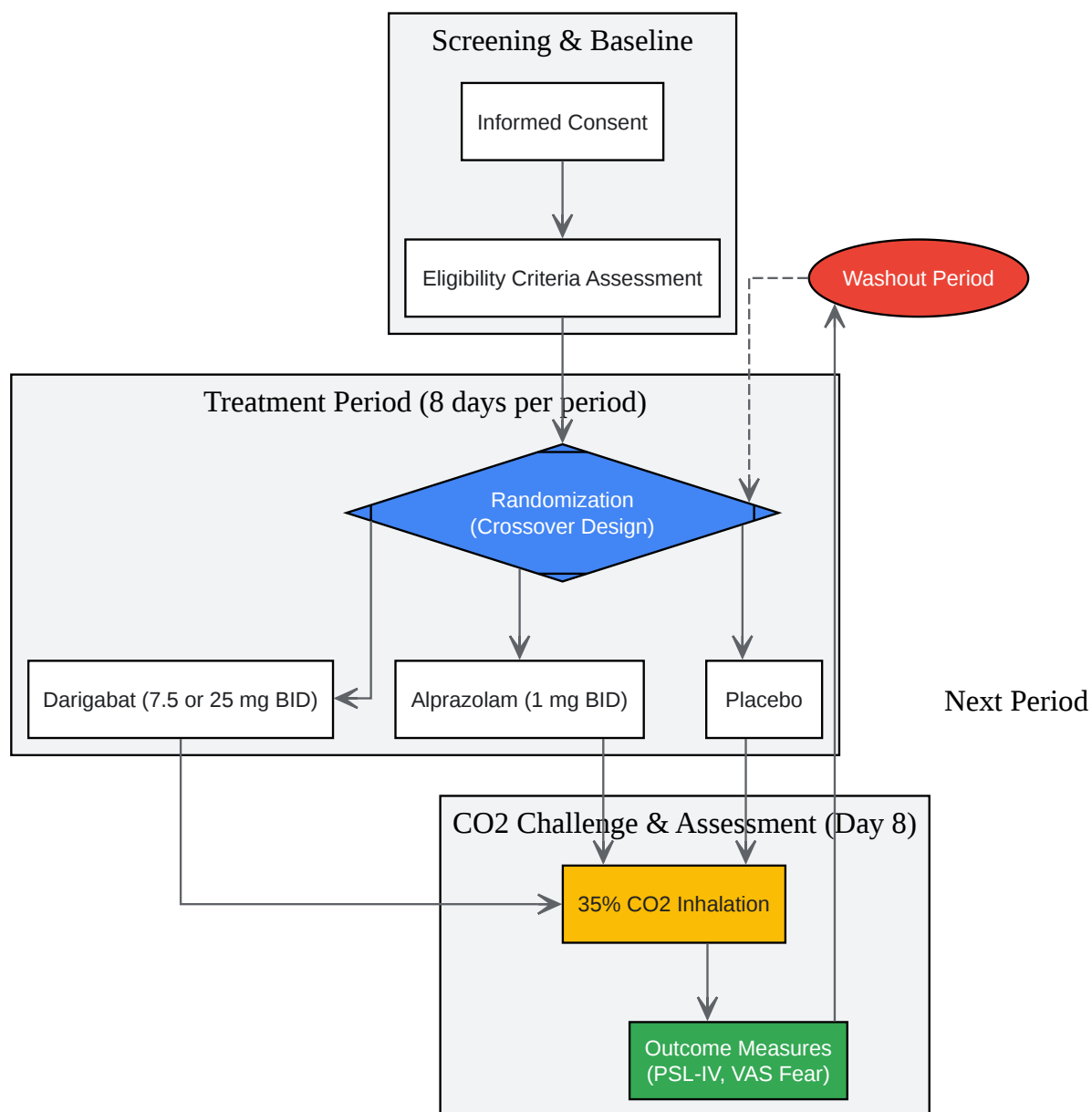
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the GABAA receptor signaling pathway and the experimental workflow of the acute anxiety clinical trial.



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Caption: GABAA Receptor Signaling Pathway.



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Caption: Acute Anxiety Trial Workflow.

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